molecular formula C9H15NS B13221200 1-(3-Methylthiophen-2-yl)butan-1-amine

1-(3-Methylthiophen-2-yl)butan-1-amine

Cat. No.: B13221200
M. Wt: 169.29 g/mol
InChI Key: QCDUHGHJNBLUJK-UHFFFAOYSA-N
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Description

1-(3-Methylthiophen-2-yl)butan-1-amine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylthiophen-2-yl)butan-1-amine typically involves the reaction of 3-methylthiophene with butan-1-amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions can vary, but the general approach involves the formation of a carbon-nitrogen bond between the thiophene ring and the butan-1-amine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylthiophen-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups onto the thiophene ring.

Scientific Research Applications

1-(3-Methylthiophen-2-yl)butan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylthiophen-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-Methylthiophen-2-yl)butan-1-amine include other thiophene derivatives such as:

  • 2-Methylthiophene
  • 3-Methylthiophene
  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid

Uniqueness

This compound is unique due to its specific structure, which combines a thiophene ring with a butan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)butan-1-amine

InChI

InChI=1S/C9H15NS/c1-3-4-8(10)9-7(2)5-6-11-9/h5-6,8H,3-4,10H2,1-2H3

InChI Key

QCDUHGHJNBLUJK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CS1)C)N

Origin of Product

United States

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